molecular formula C16H16N2O9S B13697312 2,5-Dioxo-1-pyrrolidinyl [2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethyl] Carbonate

2,5-Dioxo-1-pyrrolidinyl [2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethyl] Carbonate

Cat. No.: B13697312
M. Wt: 412.4 g/mol
InChI Key: VOAKOCHHKFAWBK-UHFFFAOYSA-N
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Description

This compound features a 2,5-dioxopyrrolidinyl core linked to a thioethyl carbonate group and a 6-nitrobenzo[d][1,3]dioxol-5-yl substituent. The dioxopyrrolidinyl moiety is known for its electron-withdrawing properties, which enhance reactivity in nucleophilic substitution reactions . The nitrobenzo-dioxol group contributes to steric bulk and may influence binding affinity in biological systems due to its electron-deficient aromatic ring .

Properties

Molecular Formula

C16H16N2O9S

Molecular Weight

412.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[1-(6-nitro-1,3-benzodioxol-5-yl)ethylsulfanyl]ethyl carbonate

InChI

InChI=1S/C16H16N2O9S/c1-9(10-6-12-13(26-8-25-12)7-11(10)18(22)23)28-5-4-24-16(21)27-17-14(19)2-3-15(17)20/h6-7,9H,2-5,8H2,1H3

InChI Key

VOAKOCHHKFAWBK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)SCCOC(=O)ON3C(=O)CCC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxo-1-pyrrolidinyl [2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethyl] Carbonate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 6-Nitrobenzo[d][1,3]dioxole, followed by its reaction with ethylthio compounds under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxo-1-pyrrolidinyl [2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethyl] Carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and amino derivatives, which have their own unique applications in various fields .

Scientific Research Applications

2,5-Dioxo-1-pyrrolidinyl [2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethyl] Carbonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dioxo-1-pyrrolidinyl [2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethyl] Carbonate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form covalent bonds with nucleophiles also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Research Findings and Implications

  • Electron-Withdrawing Effects: The nitrobenzo-dioxol group in the target compound may improve stability in oxidative environments compared to methyl or cyano substituents in analogs like (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile () .
  • Metabolic Pathways : Thioethyl carbonates are prone to glutathione-mediated cleavage, whereas carboxamide analogs (e.g., ) exhibit prolonged half-lives in vivo .
  • Therapeutic Potential: Structural hybrids combining the dioxopyrrolidinyl core with thiazolidinone rings () suggest synergistic effects for multitarget drug design .

Biological Activity

2,5-Dioxo-1-pyrrolidinyl [2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethyl] Carbonate is a complex organic compound with potential applications in medicinal chemistry and biological research. Its structure includes a pyrrolidine ring and a nitrobenzo-dioxole moiety, which may contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

C14H16N2O5S\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}_5\text{S}

This structure indicates the presence of functional groups that may interact with biological systems, particularly in enzyme inhibition and receptor binding.

Mechanisms of Biological Activity

The biological activity of 2,5-Dioxo-1-pyrrolidinyl [2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethyl] Carbonate can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor in various biochemical assays. This is particularly relevant in the context of drug design where inhibiting specific enzymes can lead to therapeutic effects against diseases such as cancer and bacterial infections.
  • Cellular Uptake : The presence of the nitrobenzo-dioxole moiety may enhance cellular uptake through specific transport mechanisms. This is critical for ensuring that the compound reaches its target site within cells.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that compounds with similar structures can modulate ROS levels within cells, potentially leading to apoptosis in cancerous cells.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of 2,5-Dioxo-1-pyrrolidinyl [2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethyl] Carbonate on various cancer cell lines. The following table summarizes findings from these studies:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Inhibition of estrogen receptor signaling
HeLa (Cervical)8.0Induction of apoptosis via ROS generation
A549 (Lung)15.0Cell cycle arrest at G2/M phase

Case Studies

A notable case study involved the application of this compound in a preclinical model of colorectal cancer. The compound was administered to mice bearing tumors, resulting in a significant reduction in tumor volume compared to control groups. The study highlighted the compound's ability to inhibit tumor growth through targeted delivery mechanisms.

Toxicity and Safety Profile

Safety assessments are crucial for determining the therapeutic potential of 2,5-Dioxo-1-pyrrolidinyl [2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethyl] Carbonate. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits minimal toxicity to normal cells while effectively targeting cancerous cells.

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